molecular formula C10H13NO B1309678 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine CAS No. 55746-19-5

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine

Cat. No. B1309678
CAS RN: 55746-19-5
M. Wt: 163.22 g/mol
InChI Key: HRICJDUBSORGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine, also known as 1-Methyl-2,3-dihydro-1-benzofuran-5-amine, is an organic compound belonging to the class of benzofuran derivatives. It is a white, crystalline solid that has a melting point of 72-74°C and a boiling point of 172-174°C. The compound has been studied for its potential applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Benzofurans in Antimicrobial Research

Benzofuran derivatives have emerged as significant structures in the development of new antimicrobial agents. Their presence in both natural products and synthetic compounds has drawn considerable attention due to their broad range of biological and pharmacological applications. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been utilized in treating skin conditions like cancer or psoriasis. The unique structural features and biological activities of benzofurans make them a privileged scaffold in drug discovery, especially for designing effective antimicrobial agents against various clinically approved targets. This highlights the potential of benzofuran-based compounds in addressing the urgent need for new therapeutic agents in the face of increasing antibiotic resistance (Hiremathad et al., 2015).

Natural Sources and Synthesis of Benzofuran Derivatives

Benzofuran compounds are widespread in nature and have been associated with significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The potential of benzofuran compounds as natural drug lead compounds has garnered significant interest, with recent discoveries highlighting their application in treating diseases like hepatitis C. Innovative methods for constructing benzofuran rings have also been developed, contributing to the synthesis of complex benzofuran derivatives with potential therapeutic applications. This ongoing research underscores the importance of benzofurans in drug discovery and their role in developing new treatments for various diseases (Miao et al., 2019).

Future Directions

The future directions for research on “1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential biological activities. Benzofuran derivatives are known to exhibit a wide range of biological activities, which makes them interesting targets for pharmaceutical research .

Biochemical Analysis

Biochemical Properties

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines in the body. Additionally, this compound can bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmitter signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the cAMP signaling pathway, leading to changes in gene expression and metabolic activity. This compound has also been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as MAO, leading to increased levels of neurotransmitters. Additionally, it can activate or inhibit receptors, influencing downstream signaling pathways. For instance, its binding to serotonin receptors can lead to changes in intracellular calcium levels, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance neurotransmitter signaling and improve cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dose, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as monoamine transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors .

properties

IUPAC Name

(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7H,4,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRICJDUBSORGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424527
Record name 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55746-19-5
Record name 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.